molecular formula C12H11BClNO4S B1421008 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid CAS No. 957062-69-0

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Cat. No. B1421008
M. Wt: 311.6 g/mol
InChI Key: RFMJCHDJLPORGS-UHFFFAOYSA-N
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Description

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a chemical compound with the CAS Number: 957062-69-0 . It has a molecular weight of 311.55 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(3-chloroanilino)sulfonyl]phenylboronic acid . The InChI code is 1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H .


Physical And Chemical Properties Analysis

This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 311.55 .

Scientific Research Applications

Supramolecular Assemblies

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, like other phenylboronic acids, has potential applications in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the hydrogen bonds between hetero N-atoms and the -B(OH)2 group present in phenylboronic acids, leading to various structural configurations and potentially useful properties (Pedireddi & Seethalekshmi, 2004).

Catalytic Activities in Cross-Coupling Reactions

Phenylboronic acid derivatives, including 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, can play a significant role in catalyzing cross-coupling reactions. They are involved in the Suzuki−Miyaura cross-coupling reaction between aryl halides and phenylboronic acid in water and other solvents, showcasing their importance in organic synthesis and pharmaceutical development (Godoy et al., 2011).

Antimicrobial Studies

Sulfanilamide derivatives, including compounds similar to 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, have been synthesized and studied for their antimicrobial activities. These studies include evaluating their antibacterial and antifungal properties against various strains, contributing to the development of new antimicrobial agents (Lahtinen et al., 2014).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, similar to those derived from 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, are being utilized for advanced bio-applications. This includes drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid to form reversible complexes with polyols like sugars and diols (Lan & Guo, 2019).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acids are utilized for forming cyclic esters with diols, which are instrumental in synthesizing specifically substituted or oxidized sugar derivatives. This application highlights the versatility of phenylboronic acids, including 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, in synthesizing complex organic molecules (Ferrier, 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMJCHDJLPORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674313
Record name {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

CAS RN

957062-69-0
Record name B-[4-[[(3-Chlorophenyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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